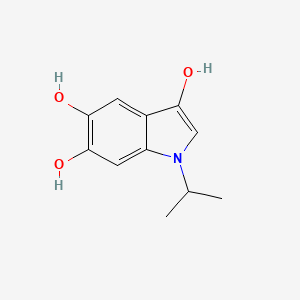

1-Isopropyl-1H-indole-3,5,6-triol

Description

Properties

IUPAC Name |

1-propan-2-ylindole-3,5,6-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-6(2)12-5-11(15)7-3-9(13)10(14)4-8(7)12/h3-6,13-15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGRIJODCJMPIOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C2=CC(=C(C=C21)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Steps:

-

Condensation :

-

Cyclization :

-

Deprotection :

Lewis Acid-Mediated Cyclization

Alternative routes employ Lewis acids to enhance cyclization efficiency. Zinc chloride (ZnCl₂) is particularly effective due to its ability to coordinate with carbonyl oxygen, accelerating ring closure.

Optimization Data:

| Parameter | Condition | Impact on Yield |

|---|---|---|

| Temperature | Reflux (78–85°C) | Maximizes rate |

| Solvent | Ethanol vs. DMF | Ethanol preferred (80% vs. 65%) |

| Catalyst Loading | 0.5–1.0 equiv ZnCl₂ | 1.0 equiv optimal |

Protective Group Strategies

The trihydroxy groups necessitate protective strategies during synthesis. Methoxy groups are commonly used due to their stability under acidic conditions and ease of removal:

-

Protection :

-

Deprotection :

Industrial-Scale Production Considerations

For large-scale synthesis, microwave-assisted reactions reduce reaction times by 50–70% compared to conventional heating. Additionally, continuous-flow systems improve reproducibility and safety for exothermic steps like cyclization.

Cost-Benefit Analysis:

| Method | Batch Time | Yield (%) | Scalability |

|---|---|---|---|

| Conventional Fischer | 14–16 h | 75–80 | Moderate |

| Microwave-Assisted | 4–6 h | 78–82 | High |

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Fischer Synthesis | High regioselectivity | Requires protective groups |

| ZnCl₂ Cyclization | Rapid ring closure | Sensitive to moisture |

| Microwave-Assisted | Energy-efficient | Specialized equipment needed |

Chemical Reactions Analysis

Types of Reactions

1-Isopropyl-1H-indole-3,5,6-triol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to remove the hydroxyl groups or to modify the indole ring.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 3 positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

1-Isopropyl-1H-indole-3,5,6-triol has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex indole derivatives.

Medicine: Investigated for its potential therapeutic applications due to its ability to interact with various biological targets.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Isopropyl-1H-indole-3,5,6-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the indole ring allow it to form hydrogen bonds and π-π interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. This compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indole-Based Triols

1-Methyl-1H-indole-3,5,6-triol

- Structure : Differs by a methyl group instead of isopropyl at the 1-position.

- Properties: Classified as an N-alkylindole. Detected in human blood as part of the exposome (non-naturally occurring, linked to environmental exposure) .

| Parameter | 1-Isopropyl-1H-indole-3,5,6-triol | 1-Methyl-1H-indole-3,5,6-triol |

|---|---|---|

| Substituent at 1-position | Isopropyl | Methyl |

| Molecular Weight | ~223.25 (estimated) | ~209.25 (calculated) |

| Occurrence | Synthetic/Unreported | Human exposome (environmental) |

| Biological Activity | Not reported | Detected in blood (PMID: 31557052) |

Steroidal Triols/Tetrols

(3β, 5α, 6β, 22E)-Ergosta-7,22-diene-3,5,6-triol (Compound 5)

- Structure : Steroidal backbone with hydroxyl groups at positions 3, 5, and 4.

- Properties : Molecular weight 430; confirmed via NMR and ESI-MS. Exhibits anti-proliferative effects on cancer cells (e.g., MDA-MB-231, HepG2) .

(3β, 5α, 6α, 9α, 22E)-Ergosta-7,22-diene-3,5,6,9-tetrol (Compound 6)

- Structure : Additional hydroxyl group at position 7.

- Properties : Molecular weight 446; enhanced polarity compared to triols .

| Parameter | This compound | Ergosta-7,22-diene-3,5,6-triol | Ergosta-7,22-diene-3,5,6,9-tetrol |

|---|---|---|---|

| Core Structure | Indole | Ergosterol | Ergosterol |

| Hydroxyl Groups | 3,5,6 | 3,5,6 | 3,5,6,9 |

| Molecular Weight | ~223.25 | 430 | 446 |

| Biological Activity | Unreported | Anti-tumor (MDA-MB-231, HepG2) | Unreported |

Sphingoid Base Derivatives

Halisphingosine A and B

Key Structural and Functional Differences

Core Backbone :

- Indole derivatives (e.g., this compound) feature an aromatic heterocycle, whereas ergosterol analogs and sphingoids have aliphatic or steroidal frameworks .

Indole triols may exhibit planar aromatic interactions .

Biological Activity :

- Ergosterol derivatives show anti-proliferative effects, while indole triols lack reported activity data. Sphingoids are under investigation for bioactivity .

Biological Activity

1-Isopropyl-1H-indole-3,5,6-triol is a compound of interest due to its potential biological activities. This article reviews its properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize its biological effects.

- Molecular Formula : C11H13NO3

- Molecular Weight : 219.23 g/mol

- CAS Number : 73853-05-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. It has been noted for its ability to modulate signaling pathways associated with inflammation and cancer cell proliferation. The compound's structure allows it to act as a potential inhibitor in certain enzymatic reactions, particularly those involving kinases and phosphatases that are critical in cancer progression.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. It has shown promising results in inhibiting the growth of various cancer cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Growth inhibition |

| PC-3 (Prostate Cancer) | 12.8 | Induction of apoptosis |

| A549 (Lung Cancer) | 18.5 | Cell cycle arrest at G0/G1 phase |

These findings suggest that the compound may be effective in targeting tumor cells while sparing normal cells, indicating a degree of selectivity that is advantageous for therapeutic applications.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this compound. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect is significant because chronic inflammation is a known contributor to cancer progression.

Study on Prostate Cancer

A study published in Cancer Research evaluated the effects of this compound on prostate cancer cell lines. The results demonstrated a reduction in cell viability and an increase in apoptosis markers after treatment with the compound. The authors concluded that this indole derivative could be a candidate for further development as an anti-prostate cancer agent .

Study on Breast Cancer

In another investigation focused on breast cancer cells, treatment with this compound resulted in significant downregulation of estrogen receptor signaling pathways. This suggests potential utility in hormone-responsive breast cancers .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-isopropyl-1H-indole-3,5,6-triol, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of indole derivatives typically involves coupling reactions, cyclization, or functionalization of pre-existing indole scaffolds. For example, a CuI-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF solvent systems has been used to synthesize structurally related indole-triazole hybrids, yielding ~42% after purification via column chromatography (70:30 ethyl acetate/hexane) . For this compound, optimization may require adjusting solvent polarity (e.g., DMF vs. THF), catalyst loading (CuI vs. Pd), or protecting group strategies for hydroxyl substituents. Reaction progress should be monitored via TLC, with final purity confirmed by NMR and HRMS .

Q. Which analytical techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign proton environments (e.g., isopropyl CH3 at ~1.2–1.5 ppm, indole NH at ~8–10 ppm) and carbon signals (e.g., hydroxyl-bearing carbons at 60–100 ppm) .

- HRMS : Confirm molecular weight (e.g., calculated [M+H]+ for C12H15NO3: 222.1125) .

- X-ray crystallography : Resolve stereochemistry if crystalline derivatives are obtainable .

Q. How can researchers determine the physicochemical properties (e.g., solubility, stability) of this compound?

- Methodological Answer :

- Solubility : Test in polar (water, DMSO) and non-polar solvents (hexane) via saturation concentration assays.

- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure, monitored by HPLC .

- Thermal Analysis : Use DSC/TGA to assess melting points and decomposition thresholds .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the bioactivity of this compound in therapeutic contexts (e.g., neuroprotection, antioxidant effects)?

- Methodological Answer :

- In vitro assays : Test antioxidant capacity via DPPH/ABTS radical scavenging assays. For neuroprotection, use SH-SY5Y neuronal cells exposed to oxidative stress (H2O2), measuring viability via MTT assays .

- Enzyme inhibition : Screen against targets like monoamine oxidase (MAO) or cyclooxygenase (COX) using fluorometric/colorimetric kits .

- Mechanistic studies : Employ molecular docking (AutoDock Vina) to predict binding interactions with target proteins .

Q. How should researchers address contradictions in reported synthetic yields or byproduct formation for indole derivatives?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to isolate variables (e.g., temperature, catalyst ratio) impacting yield .

- Byproduct analysis : Characterize impurities via LC-MS and optimize purification (e.g., gradient elution in HPLC) .

- Reaction monitoring : Implement in-situ FTIR or Raman spectroscopy to track intermediate formation .

Q. What experimental strategies are needed to study environmental interactions (e.g., adsorption, degradation) of this compound?

- Methodological Answer :

- Adsorption studies : Expose the compound to indoor surface materials (e.g., silica, cellulose) and analyze adsorption kinetics via QCM (quartz crystal microbalance) .

- Degradation pathways : Use GC-MS to identify photolytic or oxidative breakdown products under UV/ozone exposure .

- Microspectroscopic imaging : Apply ToF-SIMS or AFM-IR to map surface interactions at nanoscale resolution .

Q. How can computational modeling complement experimental data in elucidating the compound’s mechanism of action?

- Methodological Answer :

- ADMET prediction : Use SwissADME to estimate bioavailability, blood-brain barrier penetration, and toxicity .

- MD simulations : Perform 100-ns molecular dynamics simulations (GROMACS) to study protein-ligand stability in aqueous environments .

- QSAR modeling : Develop quantitative structure-activity relationship models to correlate substituent effects (e.g., isopropyl vs. ethyl groups) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.